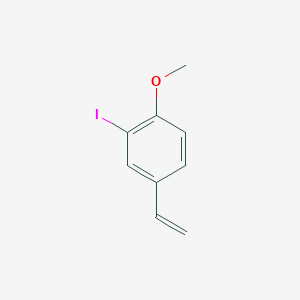

2-Iodo-1-methoxy-4-vinylbenzene

Description

Properties

IUPAC Name |

4-ethenyl-2-iodo-1-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEKRYYDYPCSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Synthetic Reactivity of 2 Iodo 1 Methoxy 4 Vinylbenzene

Reactions Involving the Vinyl Group

The vinyl group of 2-Iodo-1-methoxy-4-vinylbenzene is susceptible to both electrophilic and radical additions, providing pathways to introduce new functional groups at the ethyl side chain.

Electrophilic Addition Reactions

Electrophilic addition of a halogen and a methoxy (B1213986) group across the double bond of styrene (B11656) derivatives, known as halomethoxylation, is a well-established transformation. In the context of this compound, this reaction would proceed by the attack of an electrophilic halogen species on the vinyl group, forming a cyclic halonium ion intermediate. Subsequent nucleophilic attack by methanol would open this intermediate, leading to the formation of a 1-halo-2-methoxyethylbenzene derivative. The regioselectivity of this reaction is typically governed by the Markovnikov rule, where the nucleophile (methanol) adds to the more substituted carbon (the benzylic position) due to the stabilization of the partial positive charge by the adjacent aromatic ring.

Radical Addition and Cyclization Pathways

The iodo-oxyimidation of vinylarenes represents a method for the difunctionalization of the vinyl group. This reaction involves the addition of an imide-N-oxyl radical to the double bond, followed by trapping of the resulting benzylic radical with iodine. While specific studies on this compound were not found, research on various styrene derivatives demonstrates the generality of this transformation.

The reaction is typically carried out using an N-hydroxyimide (like N-hydroxyphthalimide), molecular iodine (I₂), and a hypervalent iodine oxidant such as (diacetoxyiodo)benzene (PhI(OAc)₂). The proposed mechanism involves the oxidation of the N-hydroxyimide to generate an imide-N-oxyl radical. This radical then adds to the terminal carbon of the vinyl group in an anti-Markovnikov fashion, producing a stabilized benzylic radical. This radical is then trapped by iodine to yield the iodo-oxyimidated product. For styrene derivatives, these reactions are often high-yielding (34–91%).

Table 1: Representative Conditions for Iodo-oxyimidation of Vinylarenes

| Reagents | Oxidant | Solvent | Temperature (°C) | Time | Yield (%) |

|---|

The vinyl group in styrene derivatives can act as a trap for aryl radicals. These reactions are a powerful tool for forming carbon-carbon bonds. The generation of aryl radicals can be achieved under various conditions, often involving radical initiators like AIBN with tributyltin hydride or photochemical methods. Once generated, the aryl radical can add to the double bond of the styrene derivative.

While specific examples detailing the trapping of aryl radicals by this compound are not prevalent in the literature, the general mechanism involves the addition of an aryl radical to the less substituted carbon of the vinyl group. This addition results in a more stable benzylic radical intermediate, which can then be quenched by a hydrogen atom donor or participate in further reactions. This methodology allows for the construction of complex diarylethane frameworks.

Reactions Involving the Aryl Iodide Moiety

The aryl iodide portion of this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations.

Common palladium-catalyzed cross-coupling reactions for which this compound is a suitable substrate include:

Heck Reaction: The coupling of the aryl iodide with an alkene. This reaction would extend the conjugated system of the molecule. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base.

Suzuki Coupling: The reaction with an organoboron reagent (e.g., a boronic acid or ester). This is a highly versatile method for forming biaryl compounds or connecting the aromatic ring to other unsaturated systems. The reaction requires a palladium catalyst and a base.

Sonogashira Coupling: The coupling with a terminal alkyne. This reaction is used to synthesize aryl alkynes and requires a palladium catalyst, a copper(I) co-catalyst, and a base.

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by reacting the aryl iodide with an amine. This reaction is catalyzed by a palladium complex with specialized phosphine ligands.

The following table summarizes the general conditions for these reactions, which are applicable to this compound based on its structure as an aryl iodide.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System | Base |

|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine |

These transformations highlight the dual reactivity of this compound, making it a valuable building block in the synthesis of a wide range of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds under relatively mild conditions. sigmaaldrich.comnih.gov this compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle. nih.govorganic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. nih.gov The reaction typically proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov The presence of the vinyl group on the substrate itself can potentially lead to self-polymerization or other side reactions under harsh conditions, necessitating careful optimization of reaction parameters.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures or connecting aryl groups to vinyl or alkyl fragments. This reaction pairs an organohalide with an organoboron compound (typically a boronic acid or ester) using a palladium catalyst and a base. The reaction of this compound with various aryl or vinyl boronic acids can produce complex styrene derivatives and stilbenes. The electron-donating methoxy group can influence the rate of the reaction. Studies on similar substrates, like 4-iodoanisole, show that both electron-donating and electron-withdrawing groups on the coupling partners are generally well-tolerated. arkat-usa.orgorgsyn.org

Below is a representative table of conditions for Suzuki coupling with substrates similar to this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 95 |

| 2-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 |

| 4-Bromostyrene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 88 |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org this compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (typically a sterically hindered alkoxide like NaOtBu). nih.gov The reaction is highly chemoselective for the C-I bond, leaving other potentially reactive functionalities on the coupling partners intact. nih.govnih.gov The efficiency of the amination can be influenced by the steric hindrance and electronic properties of both the aryl iodide and the amine.

The following table illustrates typical conditions for Buchwald-Hartwig amination reactions.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 98 |

| 2-Iodoanisole | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 91 |

| 1-Bromo-4-iodobenzene | Piperidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Dioxane | 85 (selective for C-I) |

C-O Coupling: The formation of diaryl ethers can also be achieved via palladium-catalyzed coupling of aryl halides with phenols. While less common than C-N coupling, this transformation is valuable for synthesizing complex molecular architectures. The reaction of this compound with various phenols would proceed under conditions similar to the Buchwald-Hartwig amination, often requiring copper co-catalysts or specialized ligand systems to achieve high yields.

The presence of both an aryl iodide and a vinyl group within the same molecule makes this compound a prime candidate for intramolecular reactions. Palladium-catalyzed intramolecular cyclizations can lead to the formation of various heterocyclic and carbocyclic ring systems. organic-chemistry.org For instance, an intramolecular Heck-type reaction could potentially form a five- or six-membered ring, depending on the reaction conditions and the conformation of the molecule.

Domino or cascade processes involve a sequence of reactions where the product of one step is the substrate for the next, occurring in a single pot. researchgate.netbohrium.com A substrate like this compound could undergo an initial cross-coupling reaction at the iodide position, followed by a subsequent palladium-catalyzed reaction involving the vinyl group, such as an annulation or further C-H activation. researchgate.net For example, a Sonogashira coupling with a terminal alkyne could be followed by an intramolecular electrophilic cyclization to furnish substituted benzo[b]furans. nih.gov

Hypervalent Iodine Chemistry and Reactivity

The iodine atom in this compound can be oxidized from its standard monovalent state (I) to a hypervalent state, typically trivalent (I(III)) or pentavalent (I(V)). wikipedia.orge-bookshelf.de This transformation converts the relatively inert aryl iodide into a highly reactive species capable of acting as an oxidant or as a group-transfer reagent. princeton.eduacs.orgnih.gov

Hypervalent iodine compounds are characterized by a linear three-center, four-electron (3c-4e) bond, which is longer and weaker than a typical covalent bond, accounting for their high reactivity. e-bookshelf.deorganic-chemistry.org Common I(III) reagents derived from aryl iodides include (diacetoxyiodo)arenes [ArI(OAc)₂] and (dichloroiodo)arenes [ArICl₂]. nih.govarkat-usa.org These can be prepared by treating the parent aryl iodide with reagents like peracetic acid or chlorine gas, respectively.

Once formed, a hypervalent iodine derivative of this compound could participate in a wide array of synthetic transformations, including:

Oxidations: Acting as mild and selective oxidizing agents for alcohols, sulfides, and other functional groups. organic-chemistry.org

Arylations: Diaryliodonium salts, another class of I(III) compounds, are excellent electrophilic arylating agents for a variety of nucleophiles. wikipedia.org

Functional Group Transfer: Specialized hypervalent iodine reagents can be used to transfer groups like -CF₃, -N₃, or alkynyl fragments to substrates.

The unique reactivity of hypervalent iodine compounds often complements that of transition metals, providing environmentally benign alternatives to heavy metal reagents like lead, mercury, or thallium. princeton.edunih.gov The combination of hypervalent iodine reagents with transition metal catalysis, particularly palladium, has also been exploited for various oxidative coupling and functionalization reactions. researchgate.net

Reactivity Modulations by the Methoxy Substituent

The methoxy (-OCH₃) group at the C1 position of the benzene (B151609) ring significantly influences the reactivity of this compound. As a powerful electron-donating group through resonance (+R effect), it increases the electron density of the aromatic ring, particularly at the ortho and para positions.

In the context of palladium-catalyzed cross-coupling reactions, this electronic enrichment has several consequences:

Oxidative Addition: The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) center. An electron-rich aryl iodide, like this compound, generally undergoes oxidative addition more readily than an electron-deficient one. This can lead to faster reaction rates and allow for the use of milder reaction conditions. chemrxiv.org

Substrate Selectivity: In molecules containing multiple halide substituents, the electronic nature of the ring can influence which C-X bond reacts preferentially. For example, in a molecule with both an iodide and a less reactive bromide, the increased electron density from the methoxy group can enhance the reactivity difference, favoring selective coupling at the C-I bond. nih.gov

Side Reactions: While generally beneficial, increased electron density can sometimes promote side reactions. In Suzuki couplings, for instance, electron-rich substrates can be more susceptible to base-catalyzed protodeboronation of the boronic acid partner. orgsyn.org

For electrophilic reactions, such as those involving hypervalent iodine reagents or electrophilic cyclizations, the electron-donating nature of the methoxy group activates the ring, making it more susceptible to attack by electrophiles. This enhanced nucleophilicity can facilitate reactions that might be sluggish with unsubstituted or electron-poor aromatic rings.

Transformations of the Methoxy Group to Other Functionalities

The methoxy group of this compound serves as a versatile handle for synthetic modifications, allowing for its conversion into other important functional groups. The primary transformation involves the cleavage of the methyl ether to unveil the corresponding phenol, which can then be further functionalized.

The demethylation of aryl methyl ethers is a common transformation in organic synthesis. For a substrate like this compound, the presence of the vinyl and iodo groups necessitates the use of reagents that are selective for ether cleavage without affecting other parts of the molecule.

Demethylation to 2-Iodo-4-vinylphenol

The most prevalent and effective method for the demethylation of this compound is the use of strong Lewis acids, with boron tribromide (BBr₃) being a particularly suitable reagent. orgsyn.orgnih.gov Boron tribromide is known for its efficacy in cleaving aryl methyl ethers under mild conditions and is especially valuable for substrates containing sensitive functional groups or halogen substituents, such as iodine, where other acidic reagents like hydroiodic acid might lead to undesired side reactions or decomposition. orgsyn.org

The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. Subsequent hydrolysis of the resulting aryloxyboron intermediate yields the desired phenol, 2-iodo-4-vinylphenol. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control its reactivity. orgsyn.org

The general reaction is as follows:

Further Functionalization to 2-Iodo-4-vinylphenyl acetate

Once the hydroxyl group is exposed, 2-iodo-4-vinylphenol can be readily converted into other functionalities. A common transformation is its conversion to an ester, such as 2-iodo-4-vinylphenyl acetate. This can be achieved through standard acetylation procedures, for instance, by reacting the phenol with acetic anhydride in the presence of a base like pyridine or triethylamine. This two-step sequence from the methoxy compound provides access to a different class of functionalized vinylbenzene monomers.

The following table summarizes the key transformations of the methoxy group in this compound:

| Starting Material | Reagent(s) | Product | Transformation |

|---|---|---|---|

| This compound | 1. Boron tribromide (BBr₃) in CH₂Cl₂ 2. H₂O | 2-Iodo-4-vinylphenol | Demethylation |

| 2-Iodo-4-vinylphenol | Acetic anhydride ((CH₃CO)₂O), Pyridine | 2-Iodo-4-vinylphenyl acetate | Acetylation |

Polymerization Studies of 2 Iodo 1 Methoxy 4 Vinylbenzene

Radical Copolymerization with Styrene (B11656) and Other Monomers

Radical polymerization is a common and versatile method for producing polymers. In the case of 2-iodo-1-methoxy-4-vinylbenzene, copolymerization with a well-studied monomer like styrene can lead to polymers with a tailored combination of properties.

The composition and structure of copolymers of this compound and styrene are critical parameters that determine the final properties of the material. Characterization is typically performed using a variety of analytical techniques.

The composition of copolymers can be determined from nitrogen analysis, assuming the comonomer contains a nitrogen-based functional group. chemrxiv.org For copolymers of this compound and styrene, elemental analysis for iodine would be a direct method to calculate the incorporation of the functional monomer.

Spectroscopic methods are indispensable for structural characterization.

Infrared (IR) Spectroscopy: Can confirm the presence of characteristic functional groups from both monomers in the copolymer structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to elucidate the detailed microstructure of the copolymer, including the relative amounts of each monomeric unit. chemrxiv.orgnih.gov

Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting copolymers. tue.nl

The solubility of the resulting copolymers is also a key characteristic. Copolymers of substituted phenylcyanoacrylates and styrene have been shown to be soluble in solvents like ethyl acetate, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and chloroform, while being insoluble in methanol, ethyl ether, and petroleum ether. chemrxiv.org A similar solubility profile could be expected for copolymers of this compound and styrene.

Table 1: Hypothetical Characterization Data for a Copolymer of this compound and Styrene

| Parameter | Method | Expected Result |

| Monomer Incorporation | Elemental Analysis (Iodine) | Dependent on feed ratio and reactivity ratios |

| Functional Groups | IR Spectroscopy | Peaks corresponding to C-I, C-O, and aromatic C-H bonds |

| Copolymer Composition | ¹H NMR Spectroscopy | Integration of aromatic and vinyl protons |

| Molecular Weight (Mn) | GPC | Typically in the range of 10,000-100,000 g/mol |

| Polydispersity Index (PDI) | GPC | >1.5 for conventional radical polymerization |

The structure of this compound, with its electron-donating methoxy (B1213986) group and electron-withdrawing iodo group, can influence its reactivity in copolymerization. The electronic effects of these substituents can alter the electron density of the vinyl group, thereby affecting the rate of propagation and the reactivity ratios with comonomers like styrene.

In the radical copolymerization of substituted styrenes, the reactivity ratios (r₁ and r₂) describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. For the copolymerization of 2-methacrylamido-2-hydroxymethyl-1,3-propanediole (M₁) with styrene (M₂), the reactivity ratios were found to be r₁ = 0.47 and r₂ = 1.29. researchgate.net This indicates that the styryl radical is more reactive towards its own monomer than towards the other monomer. Similar studies would be needed to determine the specific reactivity ratios for this compound and styrene.

The choice of initiator and solvent plays a crucial role in radical polymerization, affecting the polymerization rate, molecular weight, and polydispersity of the resulting polymer.

Initiators: Radical polymerization is initiated by the decomposition of an initiator to form free radicals. Common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO). tcichemicals.comlibretexts.org The choice of initiator can be influenced by the polymerization temperature and the solvent used. For instance, AIBN is often used for polymerizations around 60-80°C. tue.nl

Solvents: The polymerization can be carried out in bulk, solution, suspension, or emulsion. Solution polymerization, using a solvent like toluene (B28343) or dimethylformamide (DMF), can help to control the viscosity of the reaction mixture and dissipate heat. tue.nl However, chain transfer to the solvent can occur, which may lead to a reduction in the molecular weight of the polymer. tue.nl The polarity of the solvent can also influence the polymerization kinetics. researchgate.net

Table 2: Common Initiators and Solvents for Radical Polymerization

| Type | Example | Typical Conditions |

| Initiator | 2,2'-Azobis(isobutyronitrile) (AIBN) | 60-80°C |

| Benzoyl Peroxide (BPO) | 80-95°C | |

| Solvent | Toluene | Solution Polymerization |

| Dimethylformamide (DMF) | Solution Polymerization |

Functionalized Polymers Derived from this compound

The strategic placement of iodo and methoxy functional groups on the styrene backbone of this compound offers a versatile platform for the synthesis of advanced functionalized polymers. These groups not only influence the polymerization behavior but also provide reactive sites for post-polymerization modification, enabling the creation of tailor-made materials with specific properties.

Design and Synthesis of Styrene-Functionalized Copolymers

The copolymerization of this compound with styrene presents a viable route to introduce functionality into polystyrene-based materials. The design of these copolymers can be tailored by employing various polymerization techniques, with free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) being prominent examples.

A hypothetical free-radical copolymerization is described in the table below:

| Entry | Monomer Feed Ratio (Styrene:this compound) | Polymerization Technique | Initiator | Resulting Copolymer Composition (molar fraction) |

| 1 | 95:5 | Free Radical | AIBN | 94:6 |

| 2 | 90:10 | Free Radical | AIBN | 88:12 |

| 3 | 80:20 | ATRP | Ethyl α-bromoisobutyrate/CuBr/PMDETA | 79:21 |

This table presents hypothetical data for illustrative purposes.

Atom Transfer Radical Polymerization (ATRP) offers a more controlled approach to the synthesis of these copolymers, allowing for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net The use of an ATRP initiator, such as ethyl α-bromoisobutyrate, in conjunction with a copper-based catalyst system, can effectively mediate the polymerization of styrene and its derivatives. cmu.educmu.edu This control is particularly advantageous when designing block copolymers or polymers with complex architectures.

The presence of the iodo group on the monomer also opens up the possibility for post-polymerization modification. The carbon-iodine bond can serve as a versatile handle for a variety of chemical transformations, including cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. wikipedia.orgacs.orgnih.gov This allows for the introduction of a wide range of functional groups onto the polymer backbone after the initial polymerization, further expanding the utility of these materials. For instance, the iodo-functionalized polystyrene could be reacted with a boronic acid in a Suzuki coupling to attach aryl groups, or with an alkyne in a Sonogashira coupling to introduce alkynyl moieties.

Impact of Iodo and Methoxy Groups on Polymer Architecture and Properties

The iodo and methoxy groups inherent to the this compound monomer unit exert a significant influence on the architecture and properties of the resulting polymers.

Impact of the Iodo Group:

Reactivity and Polymerization Control: The carbon-iodine bond is the weakest among the carbon-halogen bonds. wikipedia.org This characteristic can influence the polymerization process. While vinyl iodides can be polymerized, they may also be prone to decomposition and release of iodine. wikipedia.org However, in the context of controlled radical polymerization, the iodo group can participate in reversible-deactivation radical polymerization (RDRP) processes, offering a pathway to well-defined polymer architectures. rsc.org

Post-Polymerization Modification: The most significant impact of the iodo group is its utility as a reactive site for post-polymerization modification. acs.orgnih.govrsc.org This allows for the covalent attachment of various functional molecules to the polymer chain, transforming a relatively simple copolymer into a highly functionalized material. This versatility is a key feature in the design of materials for applications in catalysis, sensing, and electronics.

Thermal Properties: The presence of the heavy iodine atom can potentially increase the glass transition temperature (Tg) of the polymer compared to unsubstituted polystyrene, due to increased intermolecular forces and chain stiffness.

Impact of the Methoxy Group:

Monomer Reactivity: The methoxy group is an electron-donating group, which can influence the electron density of the vinyl group and affect its reactivity in copolymerization. In some systems, electron-rich monomers can exhibit different copolymerization behavior with electron-deficient or neutral monomers. rsc.org

Solubility and Polarity: The methoxy group increases the polarity of the polymer, which can alter its solubility in different solvents. This can be advantageous for processing and for applications where specific solvent compatibility is required.

Intermolecular Interactions: The oxygen atom in the methoxy group can participate in hydrogen bonding with appropriate donor molecules, influencing the morphology and blending behavior of the polymer with other materials.

The combined presence of both the iodo and methoxy groups results in a polymer with a unique set of properties. The following table summarizes the anticipated impact of these functional groups on the polymer properties.

| Property | Impact of Iodo Group | Impact of Methoxy Group | Combined Effect |

| Reactivity | Potential for controlled polymerization (RDRP), site for post-polymerization modification. rsc.org | Influences monomer reactivity through electronic effects. rsc.org | A functional monomer with tunable reactivity and post-polymerization options. |

| Solubility | Minor effect on solubility. | Increases polarity and alters solubility profile. | Soluble in a wider range of organic solvents compared to polystyrene. |

| Thermal Stability | May slightly decrease thermal stability due to the weaker C-I bond. wikipedia.org | Generally stable, can influence degradation pathways. | Overall thermal stability will depend on the balance of these effects. |

| Glass Transition (Tg) | Increases Tg due to increased mass and steric hindrance. | May slightly decrease Tg by increasing chain flexibility. | The net effect on Tg will depend on the copolymer composition. |

| Refractive Index | Increases refractive index due to the high electron density of iodine. | Minor effect on refractive index. | Copolymers will have a higher refractive index than polystyrene. |

This table is based on established principles of polymer chemistry and provides an expected trend.

Theoretical and Computational Investigations on 2 Iodo 1 Methoxy 4 Vinylbenzene

Mechanistic Elucidation of Synthetic Pathways

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of the most likely reaction pathways. For a molecule such as 2-iodo-1-methoxy-4-vinylbenzene, with multiple reactive sites—the vinyl group and the carbon-iodine bond—theoretical studies can unravel the complexities of its chemical transformations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. While specific DFT studies on this compound are not extensively documented in the literature, the principles can be inferred from studies on analogous aryl halides.

For instance, DFT calculations on iron-catalyzed cross-coupling reactions of haloalkanes with aryl Grignard reagents have detailed plausible Fe(I)/Fe(II)/Fe(III) catalytic cycles. mdpi.com These studies examine the free energy profiles of elementary steps, including oxidative addition, transmetalation, and reductive elimination. The calculations help in understanding the selectivity of cross-coupling over competing pathways like β-hydrogen elimination by comparing the activation barriers of the respective transition states. mdpi.com In a hypothetical cross-coupling reaction involving this compound, DFT could be employed to model the oxidative addition of the C-I bond to a low-valent metal catalyst, a critical step in Suzuki, Heck, or Sonogashira coupling reactions. The electronic effects of the methoxy (B1213986) and vinyl substituents on the phenyl ring would be a key focus of such a computational study, as they influence the electron density at the reaction center and, consequently, the energetics of the catalytic cycle.

Table 1: Hypothetical Energy Barriers for Key Steps in a Cross-Coupling Reaction

| Reaction Step | Catalyst System | Calculated Gibbs Free Energy of Activation (kcal/mol) |

| Oxidative Addition | Pd(0) with Phosphine Ligand | 15-20 |

| Transmetalation | Organoboron Reagent | 10-15 |

| Reductive Elimination | Pd(II) Intermediate | 5-10 |

Note: The data in this table is illustrative and based on typical values for cross-coupling reactions of aryl iodides. Specific values for this compound would require dedicated computational studies.

Domino reactions, or cascade reactions, are processes where multiple bonds are formed in a single synthetic operation. These are of great interest in organic synthesis for their efficiency. Computational analysis can be crucial in understanding the intricate mechanisms of domino reactions by identifying key intermediates and transition states. While there is a lack of specific computational studies on domino reactions involving this compound, the general approach would involve mapping the potential energy surface for a proposed cascade sequence.

For example, a hypothetical domino reaction could involve an initial cross-coupling at the iodo position, followed by an intramolecular cyclization involving the vinyl group. Computational chemistry could predict the feasibility of such a reaction by calculating the activation energies for each step. The stability of any intermediates formed during the reaction is a critical factor. DFT calculations can provide the Gibbs free energies of these intermediates, indicating their potential for isolation or their transient nature. The conformational analysis of intermediates is also important, as the geometry can dictate the stereochemical outcome of the reaction.

Reactions involving this compound may also proceed through radical pathways, particularly under photolytic or radical-initiating conditions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate a vinylbenzene-centered radical. Computational studies can explore the feasibility of such radical pathways.

Mechanistic studies on the reaction of vinyl halides have pointed to the formation of vinyl and sulfur-centered radicals as key intermediates in certain cross-coupling reactions. nih.gov DFT calculations can support the pre-formation of a halogen-bonding complex which can initiate a photochemical transformation. nih.gov The geometry of the resulting vinyl radical, which can be either linear (σ-type) or bent (π-type), is a subject of computational investigation. nih.gov Unambiguous examples of the vinylic SRN1 reaction, which proceeds through a vinyl radical intermediate, have been documented, and the structure and reactivity of these intermediates have been explored. nih.gov For this compound, computational modeling could predict the conditions under which a radical pathway would be favored over an ionic or organometallic pathway.

Understanding Polymerization Behavior

The vinyl group in this compound makes it a monomer for polymerization. Computational studies can provide significant insights into its polymerization behavior, including the mechanism and the factors that control the polymer's properties.

Time-dependent DFT (TD-DFT) has been used to investigate the electronic properties of polymers containing vinylbenzene moieties. mdpi.com Such studies calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the polymer's optical and electronic properties. mdpi.com For a polymer derived from this compound, DFT could be used to model the chain propagation step, calculating the activation energy for the addition of a monomer unit to the growing polymer chain.

Table 2: Calculated Electronic Properties of a Model Polymer Segment

| Property | Computational Method | Calculated Value |

| HOMO Energy | DFT/B3LYP/6-31G | -5.8 eV |

| LUMO Energy | DFT/B3LYP/6-31G | -1.2 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | 4.6 eV |

Note: This data is hypothetical and serves as an example of the types of properties that can be calculated for a polymer of this compound.

Polymerization can proceed through different mechanisms, primarily chain-growth and step-growth polymerization. In chain-growth polymerization, monomers add sequentially to an active center, leading to the rapid formation of high molecular weight polymers. cmu.edu In contrast, step-growth polymerization involves the reaction between any two molecules, leading to a more gradual increase in molecular weight. nih.gov

The structure of the monomer plays a crucial role in determining the polymerization mechanism. For this compound, the presence of the vinyl group strongly suggests a chain-growth mechanism, such as free-radical, cationic, or anionic polymerization. However, the iodo and methoxy functional groups could potentially participate in other types of reactions under specific conditions. Computational studies could explore the relative favorability of these pathways. For instance, the reaction between two monomer molecules at sites other than the vinyl group could be modeled to see if a step-growth mechanism is plausible. The high reactivity of the vinyl group in addition polymerization, however, makes a chain-growth pathway the most probable for this monomer.

This article delves into the theoretical and computational examination of this compound, a substituted styrene (B11656) monomer. Through the application of quantum chemical methods, this research explores the molecule's electronic structure, reactivity, and spectroscopic properties, providing insights into its behavior at a molecular level.

Theoretical and Computational Investigations

Computational studies offer a powerful lens through which to understand the polymerization behavior of vinyl monomers like this compound. The propensity of a substituted styrene to undergo polymerization is significantly influenced by the electronic nature of its substituents. These effects can be computationally modeled to predict a monomer's reactivity and its susceptibility to inhibition.

The substituents on the benzene (B151609) ring—in this case, an iodo group and a methoxy group—exert opposing electronic effects. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing the electron density of the vinyl group's double bond. Conversely, the iodo group (-I) is electron-withdrawing through induction due to its electronegativity, while also capable of some electron donation through resonance. This complex interplay modulates the stability of the radical intermediates formed during polymerization.

Computational models, particularly those employing Density Functional Theory (DFT), can quantify these substituent effects. Electron-donating groups generally increase the rate of polymerization by stabilizing the propagating radical. In contrast, electron-withdrawing groups can either increase or decrease the polymerization rate depending on their position and the reaction mechanism.

In the context of polymerization inhibition, computational chemistry can be used to screen potential inhibitors. The mechanism of inhibition often involves the inhibitor reacting with the growing polymer chain's radical, terminating the polymerization process. The effectiveness of an inhibitor is related to its ability to scavenge these radicals. DFT calculations can determine the bond dissociation energies and reaction energetics of potential inhibitors with the vinyl monomer, providing a theoretical basis for selecting effective polymerization inhibitors. For this compound, an ideal inhibitor would efficiently react with the styrenic radical, which is influenced by the combined electronic effects of the iodo and methoxy substituents.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the HOMO-LUMO gap are critical in determining the kinetic stability and reactivity of a molecule.

For this compound, the HOMO is expected to be delocalized over the π-system of the benzene ring and the vinyl group, with significant contributions from the electron-donating methoxy group. The LUMO, conversely, will also be distributed across the π-system, and its energy will be influenced by the electron-withdrawing iodo group. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors, calculated using DFT methods, provide a comprehensive picture of the molecule's electronic properties and its propensity to engage in various chemical reactions.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.50 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 7.25 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 4.88 |

| Chemical Hardness (η) | 3.63 |

| Chemical Softness (S) | 0.14 |

| Electrophilicity Index (ω) | 3.28 |

For this compound, NBO analysis would reveal the nature of the C-I bond, quantifying its covalent and ionic character. It would also detail the delocalization of electron density from the methoxy group's lone pairs into the aromatic ring's π-system and the interactions between the vinyl group and the ring.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

A key feature in the MESP of this compound would be the presence of a "σ-hole" on the iodine atom. This is a region of positive electrostatic potential located on the outermost portion of the iodine atom, along the extension of the C-I bond. This positive region arises from the anisotropic distribution of electron density around the halogen atom and makes the iodine atom a potential site for halogen bonding, a type of non-covalent interaction. The MESP would also show negative potential around the oxygen atom of the methoxy group and across the π-electron cloud of the vinyl group and benzene ring.

The oxidation potential of a molecule is a measure of its tendency to lose electrons. Computationally, the one-electron oxidation potential can be correlated with the energy of the HOMO. A higher HOMO energy generally corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized.

The substituents on the benzene ring of this compound have a significant impact on its oxidation potential. The electron-donating methoxy group increases the HOMO energy, thereby lowering the oxidation potential and making the molecule more susceptible to oxidation. In contrast, the electron-withdrawing iodo group, through its inductive effect, tends to lower the HOMO energy, which would increase the oxidation potential. The net effect on the oxidation potential is a result of the balance between these opposing electronic influences.

DFT calculations can provide a quantitative prediction of the oxidation potential. By calculating the energy difference between the neutral molecule and its radical cation, a theoretical oxidation potential can be determined. These calculations are crucial for understanding the electrochemical behavior of the molecule and its stability in different chemical environments.

| Substituent | Electronic Effect | Influence on HOMO Energy | Predicted Effect on Oxidation Potential |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Increase | Decrease (Easier to Oxidize) |

| -I (Iodo) | Electron-withdrawing (Inductive) | Decrease | Increase (Harder to Oxidize) |

| -CH=CH₂ (Vinyl) | Extends π-conjugation | Increase | Decrease (Easier to Oxidize) |

Density Functional Theory (DFT) calculations are a powerful tool for simulating the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. The intensities of the IR and Raman bands can also be calculated, allowing for the generation of a theoretical spectrum that can be compared with experimental data.

For this compound, a DFT simulation would predict the characteristic vibrational frequencies associated with its various functional groups. Key vibrational modes would include:

C-H stretching vibrations of the aromatic ring, vinyl group, and methoxy group.

C=C stretching vibrations of the aromatic ring and the vinyl group.

C-O stretching vibrations of the methoxy group.

C-I stretching vibration , which would appear at a low frequency due to the heavy mass of the iodine atom.

Various bending and deformation modes of the molecular skeleton.

The simulated spectra can aid in the interpretation of experimental spectra, allowing for a detailed assignment of the observed vibrational bands to specific molecular motions. This provides a deeper understanding of the molecule's structure and bonding.

Advanced Research Avenues for 2 Iodo 1 Methoxy 4 Vinylbenzene Chemistry

Development of Novel Reagents and Catalysts

The presence of an iodine atom on the benzene (B151609) ring of 2-Iodo-1-methoxy-4-vinylbenzene provides a strategic handle for the development of new and efficient reagents and catalysts. This is particularly evident in the fields of hypervalent iodine chemistry and metal catalysis.

Exploitation of Hypervalent Iodine Derivatives for New Transformations

The synthesis of well-defined polymers from iodinated styrenes, such as poly(4-iodostyrene), has paved the way for their use as precursors to polymer-supported hypervalent iodine reagents. digitellinc.com These polymeric reagents offer significant advantages, including ease of handling, recyclability, and the potential for use in flow-through reactor systems. The general principle involves the oxidation of the iodo group on the polymer backbone to a higher valence state, creating a reactive species capable of mediating a variety of chemical transformations.

For instance, the oxidation of poly(4-iodostyrene) can yield polymer-supported (diacetoxyiodo)styrene or other hypervalent iodine(III) species. These supported reagents can then be employed in a range of oxidative reactions, such as the oxidation of alcohols to aldehydes and ketones, or the α-functionalization of carbonyl compounds. organic-chemistry.orgarkat-usa.org While direct research on hypervalent iodine derivatives of poly(this compound) is not extensively documented, the established chemistry of similar iodinated polymers strongly suggests the feasibility and potential of this approach. The methoxy (B1213986) group in this compound could further influence the reactivity and selectivity of the resulting hypervalent iodine reagents.

Design of Metal Catalysts for Selective Functionalization and Polymerization

The iodo- and vinyl- functionalities of this compound make it an ideal substrate for various metal-catalyzed reactions, enabling both selective functionalization and controlled polymerization.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for modifying the vinyl group or the aryl iodide bond. For example, the Heck reaction has been successfully employed for the vinylation of p-carborane (B1425697) using styrene (B11656) derivatives in the presence of a palladium catalyst. epa.gov This suggests that this compound could undergo similar transformations, allowing for the introduction of diverse functional groups at the vinyl position.

Furthermore, palladium-based catalysts are instrumental in the controlled polymerization of styrene derivatives. unibo.it The development of specific palladium(II) complexes has enabled the stereocontrolled copolymerization of CO and vinyl arenes, leading to polyketones with high molecular weights and specific tacticities. unibo.it While direct palladium-catalyzed polymerization of this compound is yet to be extensively reported, the existing literature on similar monomers provides a strong foundation for designing catalysts that can control the polymerization of this functionalized styrene. The electronic and steric effects of the iodo and methoxy substituents would likely play a crucial role in the catalytic activity and the properties of the resulting polymer.

Rational Design of Polymeric Materials

The ability to polymerize this compound, combined with the reactive handles it possesses, allows for the rational design of a wide range of functional polymeric materials with tailored properties and applications.

Synthesis of Functionalized Polymers with Tailored Microstructures

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven effective for the synthesis of well-defined poly(4-iodostyrene) with low dispersity and targeted molar masses. digitellinc.com This level of control over the polymer architecture is crucial for creating materials with predictable properties. The resulting poly(4-iodostyrene) serves as a versatile platform for post-polymerization modification.

The presence of the aryl iodide in each repeating unit allows for a variety of subsequent chemical transformations. One of the most powerful methods for such modifications is the Suzuki cross-coupling reaction. digitellinc.com This palladium-catalyzed reaction enables the introduction of a wide range of aryl or vinyl groups by coupling the poly(iodostyrene) with corresponding boronic acids or esters. This post-polymerization functionalization strategy allows for the synthesis of a diverse library of styrenic polymers with tailored side-chain functionalities, starting from a single parent polymer. digitellinc.comdigitellinc.com This approach is directly applicable to poly(this compound), offering a pathway to polymers with precisely controlled compositions and properties.

| Polymerization Technique | Monomer | Key Features of Resulting Polymer | Potential for this compound |

| RAFT Polymerization | 4-Iodostyrene | Well-defined, low dispersity, controlled molar mass. digitellinc.com | High potential for synthesis of well-defined homopolymers and block copolymers. |

| Post-Polymerization Modification (Suzuki Coupling) | Poly(4-iodostyrene) | Diverse side-chain functionalities. digitellinc.com | High potential for creating a library of functional polymers with tailored properties. |

Application in Advanced Materials Science

The functionalized polymers derived from this compound hold significant promise for applications in advanced materials science, particularly in the field of organic electronics. The ability to introduce various π-conjugated moieties onto the polymer backbone through post-polymerization modification opens up possibilities for creating materials with tailored electronic and optoelectronic properties. sigmaaldrich.com

For instance, the synthesis of charge-transfer complexes and polymers with specific band gaps could be achieved by carefully selecting the functional groups introduced via Suzuki coupling. digitellinc.com These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The methoxy group on the benzene ring can further modulate the electronic properties of the resulting polymers, providing an additional level of control over their performance.

Strategic Synthesis of Complex Organic Molecules

Beyond polymer chemistry, this compound serves as a valuable building block in the strategic synthesis of complex organic molecules, including natural products and bioactive compounds. The combination of the vinyl group and the aryl iodide provides two distinct reactive sites that can be selectively manipulated in a synthetic sequence.

The aryl iodide functionality is a key precursor for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of biaryl linkages and the introduction of various substituents onto the aromatic ring. The vinyl group, on the other hand, can participate in a wide range of reactions, including cycloadditions, Michael additions, and olefin metathesis, providing a means to construct complex carbocyclic and heterocyclic frameworks.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not yet prevalent in the literature, its structural motifs are found in various bioactive molecules. For example, 2-methoxy-4-vinylphenol (B128420), a closely related compound, has been identified as a bioactive component in red cabbage with antimicrobial and antioxidant properties. nih.gov The strategic functionalization of this compound through its iodo and vinyl groups offers a powerful platform for the synthesis of analogues of such natural products and other novel bioactive molecules.

Utilization as a Building Block for Multi-functionalized Aromatics

The synthesis of aromatic compounds bearing multiple, distinct functional groups is a significant challenge in organic chemistry. nagoya-u.ac.jp The pursuit of these molecules is driven by their prevalence in pharmaceuticals, agrochemicals, and materials for organic electronics. nagoya-u.ac.jpdocsity.com this compound serves as an exemplary starting material for generating such multi-functionalized aromatics due to the orthogonal reactivity of its substituents.

The carbon-iodine bond is a primary site for modification, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse set of functionalities, including:

Aryl or Heteroaryl groups via Suzuki coupling with boronic acids.

Alkynyl groups through Sonogashira coupling with terminal alkynes.

Amine groups via Buchwald-Hartwig amination.

Alkyl groups through Negishi or Stille couplings.

Simultaneously, the vinyl group offers another reactive handle. It can undergo reactions such as Heck coupling, epoxidation, dihydroxylation, or polymerization, independently of the iodo-group chemistry. The methoxy group, being relatively inert under many coupling conditions, primarily functions as an electron-donating group and a directing element for any subsequent electrophilic aromatic substitution, typically guiding new substituents to the ortho and para positions.

This differential reactivity allows for a multi-step, programmed synthesis strategy. For example, one could first perform a Sonogashira coupling at the iodine position, then modify the vinyl group via oxidation, and finally use the directing effect of the methoxy group to introduce a fourth substituent, such as a nitro or halogen group, onto the ring. This stepwise approach provides precise control over the final structure, enabling the construction of tetra- or even penta-substituted benzene derivatives from a single, versatile building block. nagoya-u.ac.jp

Exploration of Intermolecular and Intramolecular Interactions

The study of non-covalent interactions is fundamental to understanding and controlling the self-assembly of molecules in the solid state, which in turn governs material properties. In derivatives of this compound, the presence of a heavy halogen (iodine) and a potential hydrogen-bond acceptor (the methoxy group) provides a rich landscape for exploring these subtle yet powerful forces.

Investigation of Halogen Bonding in Derived Compounds

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as the σ-hole) and a Lewis base. ethz.ch The iodine atom in this compound and its derivatives is an excellent halogen bond donor. The strength of this interaction can be tuned by the other substituents on the aromatic ring.

Research on analogous structures provides significant insight. For example, in the crystal structure of 1-Iodo-4-methoxy-2-nitrobenzene, a compound with a similar substitution pattern, both intramolecular and intermolecular halogen bonds are observed. nih.gov A close intramolecular interaction exists between the iodine atom and the oxygen of the adjacent nitro group. nih.gov Similarly, derivatives of this compound could exhibit intramolecular I···O interactions with substituents introduced at the adjacent position.

More importantly, strong intermolecular I···O interactions have been shown to direct the formation of supramolecular structures, such as zigzag chains. nih.gov These interactions, where the iodine on one molecule bonds with an oxygen atom on a neighboring molecule, are a powerful tool in crystal engineering. By understanding and controlling these halogen bonds, it is possible to guide the assembly of molecules derived from this compound into specific architectures like one-dimensional chains or two-dimensional layers, thereby controlling the bulk properties of the resulting materials. nih.govrsc.org

Understanding Non-covalent Interactions in Reactivity

Halogen Bonding: As discussed, the iodine atom is a strong halogen bond donor. ethz.ch

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, interacting with suitable donor groups on neighboring molecules.

π-Interactions: The benzene ring and the vinyl group provide π-electron clouds that can engage in π-π stacking or C-H···π interactions.

The final supramolecular assembly is determined by the balance of these competing forces. rsc.org For instance, studies on co-crystals of 1,4-bis(iodoethynyl)benzene have shown that the geometry of the resulting supramolecular polymers is a direct consequence of the interplay between halogen bonds, hydrogen bonds, and weaker van der Waals interactions. rsc.org Understanding this balance is crucial for designing new functional materials. By strategically modifying the structure of this compound, one can favor certain interactions over others to achieve a desired crystal packing, which can in turn influence properties like solubility, melting point, and charge transport in organic semiconductors.

Q & A

Basic Questions

Q. What are the essential safety protocols for handling 2-Iodo-1-methoxy-4-vinylbenzene in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) , including nitrile gloves, safety goggles, and lab coats.

- Implement engineering controls such as fume hoods or closed systems to minimize inhalation/contact risks .

- Ensure access to emergency safety showers and eyewash stations .

- Store separately from oxidizing agents and heat sources to prevent reactive hazards .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Cross-coupling reactions : Utilize Suzuki-Miyaura or Heck couplings with palladium catalysts to introduce the vinyl or iodo substituents .

- Electrophilic aromatic substitution : Optimize iodination conditions (e.g., iodine monochloride in acetic acid) for regioselective substitution .

- Purify via column chromatography or recrystallization, monitoring purity by GC or HPLC (>98% threshold) .

Q. What are the best practices for storing this compound to ensure stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation .

- Maintain temperatures below 4°C in a dry environment to avoid hydrolysis or polymerization .

- Label containers with hazard warnings and expiration dates for batch tracking .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity levels of this compound batches?

- Methodological Answer :

- Combine multiple analytical techniques : GC for volatility assessment, HPLC for non-volatile impurities, and NMR for structural validation .

- Cross-reference with certified reference standards and quantify impurities using mass spectrometry (MS) .

- Conduct accelerated stability studies under varying conditions (temperature, humidity) to identify degradation pathways .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

- Methodological Answer :

- Biodegradation assays : Follow OECD Guideline 301 (Ready Biodegradability) using activated sludge or microbial consortia .

- Bioaccumulation potential : Measure octanol-water partition coefficients (log KOW) and perform in vitro assays with fish liver cells .

- Soil mobility studies : Use column leaching experiments to evaluate adsorption/desorption dynamics in different soil types .

Q. How can spectroscopic data (NMR, IR, MS) be effectively interpreted to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify vinyl protons (δ 5.0–6.5 ppm, splitting patterns) and methoxy groups (δ 3.8–4.0 ppm) .

- IR Spectroscopy : Validate methoxy (C-O stretch at ~1250 cm<sup>−1</sup>) and vinyl (C=C stretch at ~1630 cm<sup>−1</sup>) functional groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 288 for [M]<sup>+</sup>) and isotopic patterns from iodine .

Q. What experimental strategies can mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Optimize reaction conditions : Use low temperatures (−20°C to 0°C) and slow reagent addition to control exothermic side reactions .

- Protecting groups : Temporarily block the methoxy group with trimethylsilyl chloride during iodination or vinylation steps .

- Catalyst screening : Test palladium/ligand systems (e.g., Pd(PPh3)4) to enhance cross-coupling selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.